molecular formula C23H18N2O3S B11589043 1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11589043
M. Wt: 402.5 g/mol
InChI Key: LUHVXURXTKXALD-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a heterocyclic system synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The compound features a 4-isopropylphenyl group at the 1-position and a thiazol-2-yl substituent at the 2-position. The synthetic route for such compounds is optimized for mild conditions and broad substituent tolerance, enabling the generation of diverse libraries for drug discovery .

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18N2O3S/c1-13(2)14-7-9-15(10-8-14)19-18-20(26)16-5-3-4-6-17(16)28-21(18)22(27)25(19)23-24-11-12-29-23/h3-13,19H,1-2H3

InChI Key

LUHVXURXTKXALD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Reaction Conditions

ComponentRoleQuantityConditions
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoateCore precursor0.01 molEthanol, 80°C, 20 h
4-IsopropylbenzaldehydeAryl aldehyde source0.011 molCatalytic acetic acid
Ammonium acetateNitrogen source0.011 molReflux

The mechanism proceeds through Knoevenagel condensation, followed by intramolecular cyclization. FT-IR analysis confirms carbonyl (1715 cm⁻¹) and chromene (1611 cm⁻¹) formation.

ParameterEffect on Yield
THF vs. DMFTHF increases yield by 18%
Pd(OAc)₂ vs. Pd(PPh₃)₄Pd(PPh₃)₄ improves regioselectivity
Temperature (50–80°C)65°C optimal for side-product suppression

¹H NMR (400 MHz, DMSO- d₆) confirms coupling success: δ 8.21 (s, 1H, thiazole-H), 7.89–7.12 (m, chromeno-pyrrole-H).

Isopropylphenyl Group Incorporation via Nucleophilic Aromatic Substitution

The 4-(propan-2-yl)phenyl group is introduced via SNAr reaction. The thiazole-functionalized intermediate reacts with 4-isopropylphenylboronic acid (1.2 eq) in toluene/ethanol (3:1) with K₂CO₃, yielding 78% product after 8 h at 90°C.

Critical Parameters

  • Solvent polarity : Toluene/ethanol minimizes boronic acid decomposition.

  • Base selection : K₂CO₃ outperforms NaHCO₃ (yield +12%).

  • Purification : Recrystallization from ethanol achieves >99% purity (HPLC).

Purification and Characterization

Final purification uses gradient chromatography (hexane/ethyl acetate 4:1 → 1:1) followed by recrystallization. Key characterization data:

TechniqueFindings
HPLC99.5% purity (UV 254 nm)
HRMS (ESI+)m/z 403.1182 [M+H]⁺ (calc. 403.1185)
XRDOrthorhombic crystal system, P2₁2₁2₁

Thermogravimetric analysis (TGA) shows stability up to 210°C, critical for pharmaceutical formulation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Multicomponent cyclization7295Pilot-scale viable
Sequential functionalization7899.5Lab-scale optimized
One-pot tandem synthesis6597Limited by intermediate stability

The sequential approach balances yield and purity, while one-pot methods reduce step count at minor yield cost .

Chemical Reactions Analysis

Types of Reactions

1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has demonstrated that derivatives of thiazole and pyrrole can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays have shown promising results in terms of potency against specific cancer types, suggesting that this compound could be further explored as a lead in anticancer drug development .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Studies indicate that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of the isopropylphenyl group may enhance lipophilicity, allowing for better membrane penetration and increased efficacy against microbial pathogens .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Research has shown that derivatives can exhibit favorable charge transport characteristics, which are essential for efficient device performance .

Photodynamic Therapy

Given its structural characteristics, this compound may also find applications in photodynamic therapy (PDT). PDT utilizes photosensitizing agents that produce reactive oxygen species upon light activation, leading to localized cell death in tumors. Compounds similar to 1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been investigated for their potential as effective photosensitizers .

  • Anticancer Research : A study published in Molecules demonstrated that derivatives based on thiazole showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the disruption of mitochondrial function leading to apoptosis .
  • Antimicrobial Efficacy : Research conducted on similar thiazole-containing compounds indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Organic Photovoltaics : A recent investigation into the use of chromeno-pyrrole derivatives in OPVs revealed enhanced efficiency compared to conventional materials due to improved charge mobility .

Mechanism of Action

The mechanism of action of 1-[4-(PROPAN-2-YL)PHENYL]-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core allows extensive derivatization at the 1- and 2-positions. Below is a comparative analysis of key analogs:

Compound Name 1-Substituent 2-Substituent Synthetic Method Key Properties/Applications Reference
Target Compound 4-(Propan-2-yl)phenyl 1,3-thiazol-2-yl Multicomponent reaction (one-pot) Potential biological activity
2-Methyl-1-phenyl derivative Phenyl Methyl Hydrazine hydrate reaction Intermediate for pyrazolone synthesis
1-Aryl-2-[2-(dimethylamino)ethyl] derivatives Aryl 2-(dimethylamino)ethyl Condensation with amines Enhanced solubility
2-Phenyl-5,6-dihydropyrano derivatives - Phenyl Cyclization of dihydropyrano precursors Structural diversity

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis leverages a one-pot multicomponent approach, whereas derivatives like the 2-methyl-1-phenyl analog require post-synthetic modifications (e.g., hydrazine hydrate treatment) .
Reactivity and Functionalization
  • Hydrazine Reactivity : Analogous compounds (e.g., 2-methyl-1-phenyl derivatives) react with hydrazine hydrate to form 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones under mild conditions (80°C, 15–20 hours) . The target compound’s thiazole moiety may alter reaction kinetics or product stability compared to alkyl-substituted analogs.
  • Yield Trends : Yields for derivatives vary with substituents. For example, 2-methyl-1-phenyl derivatives achieve isolated yields dependent on hydrazine equivalents (3–7 eq.), though exact data for the target compound is unspecified .
Physicochemical and Pharmacokinetic Properties
  • In contrast, dimethylaminoethyl-substituted derivatives exhibit improved aqueous solubility due to their polar side chains .
  • Stability : Thiazole rings are generally stable under acidic/basic conditions, suggesting the target compound may exhibit better metabolic stability than pyrazole or pyran derivatives .

Insights :

  • The target compound’s synthesis is more streamlined than derivatives requiring multi-step modifications .
  • Thiazole-containing derivatives represent underexplored chemical space compared to well-studied alkyl/aryl analogs .

Biological Activity

The compound 1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the synthesis, biological properties, and therapeutic implications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5OSC_{16}H_{17}N_{5}OS, with a molecular weight of approximately 327.404 g/mol. The structure features a chromeno-pyrrole core linked to thiazole and phenyl groups, contributing to its diverse biological activity.

PropertyValue
Molecular FormulaC16H17N5OS
Molecular Weight327.404 g/mol
XLogP32.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that integrate chromene and thiazole moieties. The reaction conditions often include the use of various catalysts and solvents to optimize yield and purity. Detailed synthetic pathways can be found in recent literature focused on similar chromeno-thiazole derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Although specific data on the target compound's antimicrobial activity is limited, related compounds have demonstrated significant inhibitory effects against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. For instance, a related thiazolo[4,5-b]pyridine derivative exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against these pathogens .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structures. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with critical cellular pathways. For example, pyrazole derivatives have shown promising results in inhibiting epidermal growth factor receptor (EGFR) activity with IC50 values comparable to established anticancer drugs like erlotinib .

Case Study:
In vitro studies on related thiazole-containing compounds revealed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that modifications in the chemical structure can enhance biological efficacy .

Anti-inflammatory Activity

Compounds similar to the target molecule have also been evaluated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. For instance, certain thiazole derivatives have shown significant COX inhibition, suggesting potential therapeutic applications in inflammatory diseases .

The proposed mechanism of action for biological activities includes:

  • Enzyme Inhibition: Compounds may act as competitive inhibitors for key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways critical for tumor growth and inflammation.

Q & A

Q. What are the optimal synthetic protocols for preparing this compound and its derivatives?

Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method allows the incorporation of diverse substituents (e.g., aryl, alkyl, heterocyclic groups) and avoids harsh reagents. For example, heating in ethanol at 80°C for 15–20 hours yields the target compound with high purity. Reaction optimization should include solvent selection (e.g., dioxane for improved solubility) and stoichiometric ratios (e.g., 1:1:1 molar equivalents of reactants) .

Q. How can substituent compatibility be systematically evaluated during synthesis?

Methodological Answer: Substituent compatibility is assessed using a combinatorial library approach. details a scope table (Fig. 2) with 26 aryl aldehydes and 27 primary amines tested, highlighting tolerance for electron-withdrawing/donating groups and steric hindrance. For example, bulky substituents like isopropyl (as in the title compound) require extended reaction times (20–24 hours) but maintain yields above 70% . Post-synthesis characterization via NMR and HPLC-MS is critical to confirm regioselectivity and purity.

Q. What purification strategies are recommended for isolating the compound?

Methodological Answer: Crystallization is the preferred method, avoiding chromatography. The compound precipitates in high purity (>95%) from ethanol or ethyl acetate/hexane (1:4) mixtures due to its low solubility in polar solvents . For derivatives with reduced crystallinity, silica gel column chromatography (ethyl acetate/hexane gradients) may be employed, though this introduces scalability challenges .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Methodological Answer: The ICReDD framework () combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict viable reaction pathways. For example, computational screening of hydrazine hydrate’s nucleophilic attack on the chromeno-pyrrole core () can identify optimal solvent polarity (ε = 4–6) and temperature (80–100°C) for ring-opening reactions. Machine learning models trained on substituent electronic parameters (Hammett σ values) further refine yield predictions .

Q. What experimental designs address contradictions in substituent-dependent biological activity?

Methodological Answer: Contradictions in bioactivity data (e.g., thiazole vs. pyridine substituents) require orthogonal validation. A three-step approach is recommended:

High-throughput screening against target proteins (e.g., kinases) to confirm initial hits.

Structure-activity relationship (SAR) studies using focused libraries (e.g., 223 derivatives in ).

Molecular docking to correlate substituent steric/electronic profiles with binding affinities.
For example, thiazole groups may enhance π-π stacking in hydrophobic pockets, while isopropylphenyl moieties improve membrane permeability .

Q. How can reaction scalability be improved without yield loss?

Methodological Answer: Scale-up challenges (e.g., exothermicity, mixing inefficiencies) are mitigated via:

  • Flow chemistry : Continuous processing reduces thermal degradation (, RDF2050112).
  • Design of experiments (DoE) : Taguchi methods optimize variables (e.g., 5–7 eq. hydrazine hydrate in ) while minimizing reagent waste.
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time, ensuring consistent product quality .

Q. What mechanistic insights explain regioselectivity in ring-opening reactions?

Methodological Answer: Regioselectivity in converting chromeno-pyrrole-diones to pyrazolones () is governed by:

Nucleophile attack trajectory : Hydrazine preferentially targets the C3 carbonyl due to lower steric hindrance (confirmed via X-ray crystallography in ).

Solvent effects : Polar aprotic solvents (e.g., dioxane) stabilize the transition state for C3 attack over C3.

Substituent electronics : Electron-withdrawing groups on the aryl ring increase electrophilicity at C3, directing hydrazine addition .

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